molecular formula C7H12O B2369670 1-(Prop-2-en-1-yl)cyclobutan-1-ol CAS No. 569679-43-2

1-(Prop-2-en-1-yl)cyclobutan-1-ol

Cat. No.: B2369670
CAS No.: 569679-43-2
M. Wt: 112.172
InChI Key: GSYZJHHTZVBSQU-UHFFFAOYSA-N
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Description

1-(Prop-2-en-1-yl)cyclobutan-1-ol (CAS: 569679-43-2) is a cyclobutanol derivative featuring a hydroxyl group attached to a cyclobutane ring and a propenyl (allyl) substituent. Its molecular formula is C₇H₁₂O, with a molecular weight of 112.17 g/mol . The compound is a liquid at room temperature and requires storage at 4°C for stability. Its structure combines the steric strain of the cyclobutane ring with the reactivity of the allyl group, making it a versatile intermediate in organic synthesis and material science. Applications include its use in life science research, particularly in high-purity formulations (≥95%) for specialized syntheses .

Properties

IUPAC Name

1-prop-2-enylcyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O/c1-2-4-7(8)5-3-6-7/h2,8H,1,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYZJHHTZVBSQU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC1(CCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

112.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

569679-43-2
Record name 1-(prop-2-en-1-yl)cyclobutan-1-ol
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Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-en-1-yl)cyclobutan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutanone with allylmagnesium bromide in the presence of a suitable catalyst. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-en-1-yl)cyclobutan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-(Prop-2-en-1-yl)cyclobutan-1-ol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Prop-2-en-1-yl)cyclobutan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural or functional similarities with 1-(Prop-2-en-1-yl)cyclobutan-1-ol, enabling comparative analysis of their properties and applications:

1-(1-Aminobutan-2-yl)cyclopentan-1-ol

  • Molecular Formula: C₉H₁₉NO
  • Molecular Weight : 157.25 g/mol
  • Key Features: A cyclopentanol derivative with an amino group and a butyl chain. Its higher molecular weight and amino functionality enhance its utility in pharmaceutical synthesis (e.g., drug candidates) and material science (e.g., polymer precursors). Unlike the allyl group in the target compound, the amino group provides basicity and hydrogen-bonding capability, broadening its reactivity in nucleophilic substitutions .

1-(3,3-Dimethylcycloprop-1-en-1-yl)cyclobutan-1-ol

  • Molecular Formula : C₉H₁₄O
  • Synthesis : Produced via GP3 methodology from tribromocyclopropane precursors, yielding a light-yellow oil (88% yield).
  • Key Features: Incorporates a strained cyclopropene ring fused to cyclobutanol, increasing reactivity in ring-opening reactions. This contrasts with the allyl group in the target compound, which participates in conjugate additions or polymerizations. The cyclopropene moiety also enables unique applications in photochemistry .

1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol

  • Molecular Formula: C₉H₁₇NO
  • Molecular Weight : 155.24 g/mol
  • Key Features: A bicyclic structure with an aminomethyl group on the cyclobutane ring. This compound exists as a powder, differing from the liquid state of the target molecule. The aminomethyl group enhances solubility in polar solvents and facilitates its use in peptide-mimetic drug design .

Structural and Functional Analysis

Table 1: Comparative Properties of Cyclobutanol Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Physical State Key Functional Groups Applications
This compound C₇H₁₂O 112.17 Liquid Allyl, hydroxyl Life science intermediates
1-(1-Aminobutan-2-yl)cyclopentan-1-ol C₉H₁₉NO 157.25 Solid/Liquid Amino, hydroxyl Pharmaceuticals, polymers
1-(3,3-Dimethylcycloprop-1-en-1-yl)cyclobutan-1-ol C₉H₁₄O 138.21* Oil Cyclopropene, hydroxyl Photoresponsive materials
1-[1-(Aminomethyl)cyclobutyl]cyclobutan-1-ol C₉H₁₇NO 155.24 Powder Aminomethyl, hydroxyl Drug development

*Calculated molecular weight based on formula.

Key Observations:

Substituent Effects: The allyl group in this compound enables π-orbital interactions, favoring electrophilic additions or polymerizations. Amino groups (e.g., in 1-(1-Aminobutan-2-yl)cyclopentan-1-ol) introduce nucleophilic character, useful in amide bond formation . Cyclopropene rings (e.g., in 1-(3,3-Dimethylcycloprop-1-en-1-yl)cyclobutan-1-ol) impart strain-driven reactivity, ideal for controlled ring-opening syntheses .

Applications: The target compound’s liquid state and allyl group make it suitable for solution-phase reactions in material science.

Biological Activity

1-(Prop-2-en-1-yl)cyclobutan-1-ol, a compound with unique structural characteristics, has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including antimicrobial, anticancer, anti-inflammatory, and other pharmacological effects, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C7H10OC_7H_{10}O. Its structure features a cyclobutane ring with an allylic alcohol group, which may contribute to its reactivity and biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacterial strains and fungi. The results are summarized in Table 1.

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. One notable investigation assessed its effects on human cancer cell lines, revealing promising results:

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (breast)10Induction of apoptosis via caspase activation
HeLa (cervical)15Cell cycle arrest at G2/M phase
A549 (lung)20Inhibition of proliferation

The compound demonstrated selective toxicity towards cancer cells while sparing normal cells, highlighting its potential as an anticancer agent .

Anti-inflammatory Activity

In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages. This effect was observed at concentrations ranging from 5 to 20 µM, indicating its potential use in treating inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

A clinical trial investigated the efficacy of a topical formulation containing this compound against skin infections caused by resistant strains of bacteria. The study reported a significant reduction in infection rates compared to placebo treatments, suggesting the compound's potential for clinical applications .

Case Study 2: Anticancer Properties

In another study, the effects of this compound on tumor growth were evaluated in a mouse model of breast cancer. Mice treated with this compound showed a marked decrease in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues, further supporting its anticancer activity .

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